Oxiranecarboxylic acid, 3-butyl-, trans-(9CI)
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Overview
Description
2-Oxiranecarboxylic acid, 3-butyl-, (2R,3S)- is an organic compound with the molecular formula C7H12O3. It is a member of the oxirane family, characterized by the presence of an epoxide ring. This compound is known for its unique stereochemistry, which plays a crucial role in its reactivity and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxiranecarboxylic acid, 3-butyl-, (2R,3S)- typically involves the epoxidation of the corresponding alkene. One common method is the reaction of 3-butyl-2-propenoic acid with a peracid, such as m-chloroperbenzoic acid (m-CPBA), under controlled conditions. The reaction is carried out in an inert solvent like dichloromethane at low temperatures to ensure the selective formation of the epoxide ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and advanced purification techniques, such as chromatography, are often employed to achieve high-quality products.
Chemical Reactions Analysis
Types of Reactions
2-Oxiranecarboxylic acid, 3-butyl-, (2R,3S)- undergoes various chemical reactions, including:
Ring-Opening Reactions: The epoxide ring can be opened by nucleophiles such as amines, alcohols, and thiols, leading to the formation of β-hydroxy derivatives.
Oxidation: The compound can be oxidized to form corresponding diols or carboxylic acids.
Reduction: Reduction reactions can convert the epoxide ring into an alcohol group.
Common Reagents and Conditions
Nucleophiles: Ammonia, primary and secondary amines, alcohols, and thiols.
Oxidizing Agents: Potassium permanganate (KMnO4), osmium tetroxide (OsO4).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Major Products
β-Hydroxy Derivatives: Formed from ring-opening reactions.
Diols and Carboxylic Acids: Resulting from oxidation reactions.
Alcohols: Produced through reduction reactions.
Scientific Research Applications
2-Oxiranecarboxylic acid, 3-butyl-, (2R,3S)- has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of epoxy resins, coatings, and adhesives due to its reactive epoxide group.
Mechanism of Action
The mechanism of action of 2-Oxiranecarboxylic acid, 3-butyl-, (2R,3S)- involves the reactivity of the epoxide ring. The ring strain makes it susceptible to nucleophilic attack, leading to ring-opening reactions. The compound can interact with various molecular targets, including enzymes and receptors, through covalent bonding or non-covalent interactions. These interactions can modulate biological pathways and exert therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2-Oxiranecarboxylic acid, 3-methyl-3-phenyl-, ethyl ester: Similar structure but with different substituents, leading to variations in reactivity and applications.
2-Oxiranecarboxylic acid, 3-phenyl-, methyl ester: Another related compound with distinct chemical properties.
Uniqueness
2-Oxiranecarboxylic acid, 3-butyl-, (2R,3S)- is unique due to its specific stereochemistry and the presence of a butyl group. This combination influences its reactivity, making it suitable for specific synthetic and industrial applications. Its distinct properties also make it a valuable compound for research in various scientific fields.
Properties
CAS No. |
181378-55-2 |
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Molecular Formula |
C7H12O3 |
Molecular Weight |
144.17 g/mol |
IUPAC Name |
(2R,3S)-3-butyloxirane-2-carboxylic acid |
InChI |
InChI=1S/C7H12O3/c1-2-3-4-5-6(10-5)7(8)9/h5-6H,2-4H2,1H3,(H,8,9)/t5-,6+/m0/s1 |
InChI Key |
HOZQSRMTDXZVPJ-NTSWFWBYSA-N |
SMILES |
CCCCC1C(O1)C(=O)O |
Isomeric SMILES |
CCCC[C@H]1[C@@H](O1)C(=O)O |
Canonical SMILES |
CCCCC1C(O1)C(=O)O |
Synonyms |
Oxiranecarboxylic acid, 3-butyl-, trans- (9CI) |
Origin of Product |
United States |
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